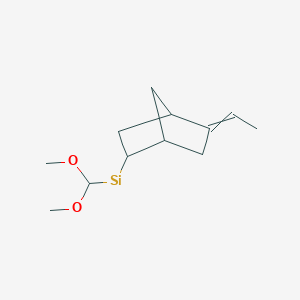
2-Amino-6-phenylethynyl-3H-pteridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-phenylethynyl-3H-pteridin-4-one is a chemical compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-phenylethynyl-3H-pteridin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4-chloropteridine with phenylacetylene under specific conditions to introduce the phenylethynyl group at the 6-position of the pteridine ring. The reaction is usually carried out in the presence of a palladium catalyst and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-Amino-6-phenylethynyl-3H-pteridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert the compound into dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while reduction can produce dihydropteridine derivatives.
科学研究应用
2-Amino-6-phenylethynyl-3H-pteridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Amino-6-phenylethynyl-3H-pteridin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
2-Amino-3H-pteridin-4-one: A simpler pteridine derivative without the phenylethynyl group.
2-Amino-6-hydroxymethyl-3H-pteridin-4-one: Contains a hydroxymethyl group instead of the phenylethynyl group.
Biopterin: A naturally occurring pteridine derivative involved in various biological processes.
Uniqueness
2-Amino-6-phenylethynyl-3H-pteridin-4-one is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other pteridine derivatives and expands its range of applications in scientific research.
属性
CAS 编号 |
108473-04-7 |
|---|---|
分子式 |
C14H9N5O |
分子量 |
263.25 g/mol |
IUPAC 名称 |
2-amino-6-(2-phenylethynyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C14H9N5O/c15-14-18-12-11(13(20)19-14)17-10(8-16-12)7-6-9-4-2-1-3-5-9/h1-5,8H,(H3,15,16,18,19,20) |
InChI 键 |
INSJJMGHZMZSED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CN=C3C(=N2)C(=O)NC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


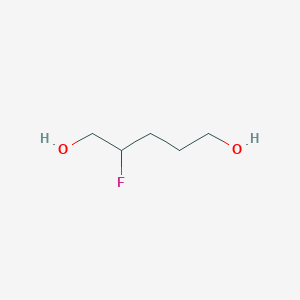
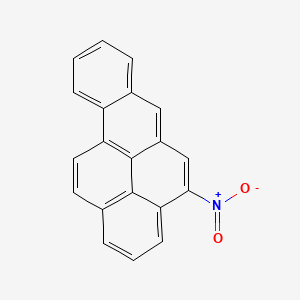

![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)
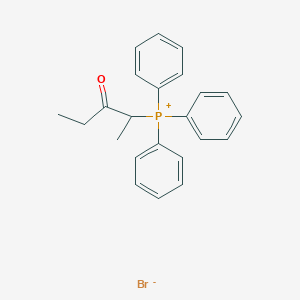
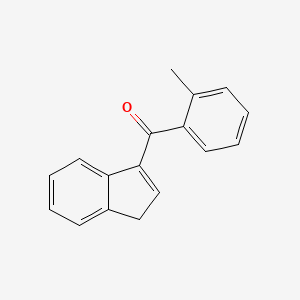

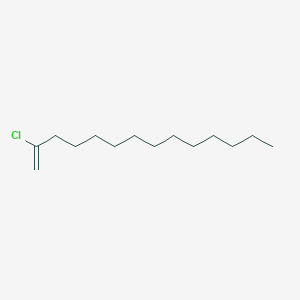
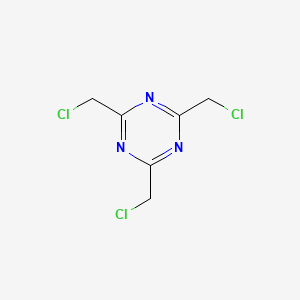
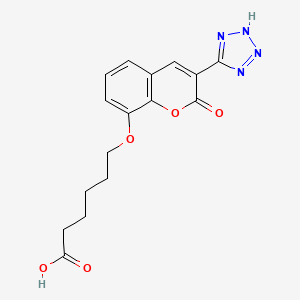
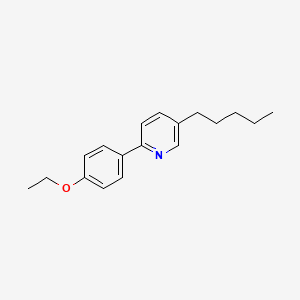
![10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one](/img/structure/B14334159.png)
